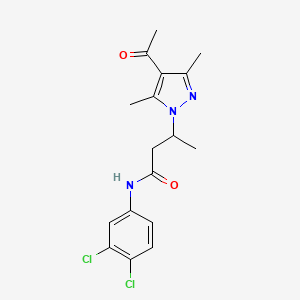![molecular formula C12H21N5O2S B5347508 N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5347508.png)
N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide, also known as PPEES, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and physiology.
作用机制
The mechanism of action of N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide involves its binding to specific sites on the TRPV1 ion channel and the P2X7 receptor, resulting in the inhibition of their function. This inhibition leads to a reduction in pain sensation and inflammation, making this compound a potential therapeutic agent for the treatment of various pain and inflammatory disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of TRPV1-mediated calcium influx, the inhibition of P2X7-mediated ATP release, and the reduction of inflammatory cytokine production. These effects make this compound a valuable tool for researchers studying the function of ion channels and receptors involved in pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of using N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide in lab experiments is its selectivity and potency as an inhibitor of specific ion channels and receptors. This allows researchers to study the function of these channels and receptors in a more precise and controlled manner. However, one limitation of using this compound is its potential toxicity and side effects, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide and its potential applications in scientific research. One area of interest is the development of more selective and potent inhibitors of specific ion channels and receptors, which could lead to the development of new therapeutic agents for the treatment of various pain and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other cellular processes. Finally, the potential use of this compound in the study of other ion channels and receptors involved in various physiological processes is an area of ongoing research.
合成方法
The synthesis of N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide involves several steps, including the reaction of 6-amino-4-pyrimidinol with 1-pyrrolidinecarboxaldehyde, followed by the reaction of the resulting compound with 2-aminoethylsulfonamide. The final product is obtained by purification and isolation of the this compound compound.
科学研究应用
N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide has been used extensively in scientific research as a tool to study the function of various ion channels and receptors. Specifically, this compound has been shown to be a potent and selective inhibitor of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation. This compound has also been used to study the function of the P2X7 receptor, which is involved in immune responses and inflammation.
属性
IUPAC Name |
N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c1-2-20(18,19)16-6-5-13-11-9-12(15-10-14-11)17-7-3-4-8-17/h9-10,16H,2-8H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJANUCVVIYINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCNC1=CC(=NC=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(3-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347428.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5347430.png)

![3-[2-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5347436.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)amino]-4-methyl-4-hexen-3-one hydrochloride](/img/structure/B5347443.png)
![(3aR*,5R*,6S*,7aS*)-2-{[5-(2-chlorophenyl)-2-furyl]methyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5347453.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5347459.png)
![7-(3,4-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5347473.png)
![isopropyl 4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5347478.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5347486.png)
![2-({4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}thio)pyrimidine](/img/structure/B5347495.png)
![methyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B5347509.png)

![2-[4-[2-(4-bromophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B5347526.png)